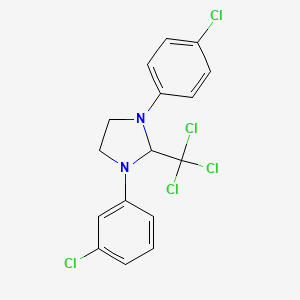
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and an imidazolidine ring
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of appropriate chlorinated aniline derivatives with trichloromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidine ring.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the imidazolidine ring, leading to the formation of corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atoms with methoxy or tert-butoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while reduction can produce methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(methyl)imidazolidine: This compound differs by having a methyl group instead of a trichloromethyl group. It may exhibit different chemical reactivity and biological activity.
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(ethyl)imidazolidine: The presence of an ethyl group instead of a trichloromethyl group can lead to variations in the compound’s properties and applications.
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(phenyl)imidazolidine: The substitution of a phenyl group can significantly alter the compound’s characteristics, making it suitable for different research and industrial purposes.
The uniqueness of this compound lies in its specific combination of chlorinated phenyl groups and the trichloromethyl-substituted imidazolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61545-16-2 |
|---|---|
Fórmula molecular |
C16H13Cl5N2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C16H13Cl5N2/c17-11-4-6-13(7-5-11)22-8-9-23(15(22)16(19,20)21)14-3-1-2-12(18)10-14/h1-7,10,15H,8-9H2 |
Clave InChI |
VTCOPNLAILKMPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(N1C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
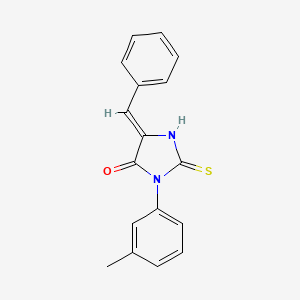
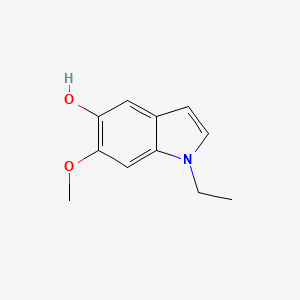

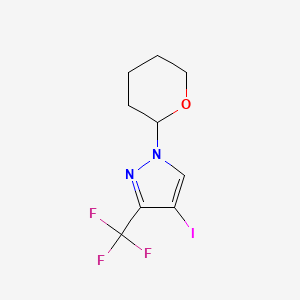
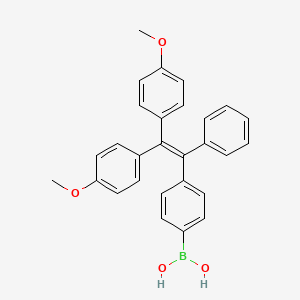
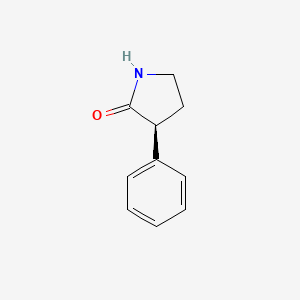

![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
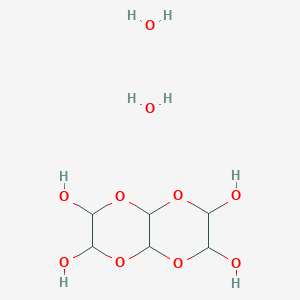
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)
